molecular formula C8H6F3NO B15237813 (3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine

(3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B15237813
M. Wt: 189.13 g/mol
InChI Key: ONOKAHLUYBZPFQ-YFKPBYRVSA-N
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Description

(3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a fluorinated organic compound that belongs to the class of dihydrobenzofurans. This compound is characterized by the presence of three fluorine atoms and an amine group attached to a dihydrobenzo[B]furan ring system. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydrobenzo[B]furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of fluorine atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorinated positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

(3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of (3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity through various interactions, including hydrogen bonding and van der Waals forces. The amine group can participate in protonation and deprotonation reactions, influencing the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan: Lacks the amine group, making it less versatile in certain applications.

    2,3-Dihydrobenzo[B]furan-3-ylamine: Lacks fluorine atoms, resulting in different chemical and biological properties.

    Trifluoromethylstyrene derivatives: These compounds share the trifluoromethyl group but have different core structures and reactivity.

Uniqueness

(3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to the combination of its fluorinated dihydrobenzo[B]furan ring and amine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

(3R)-5,6,7-trifluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H6F3NO/c9-4-1-3-5(12)2-13-8(3)7(11)6(4)10/h1,5H,2,12H2/t5-/m0/s1

InChI Key

ONOKAHLUYBZPFQ-YFKPBYRVSA-N

Isomeric SMILES

C1[C@@H](C2=CC(=C(C(=C2O1)F)F)F)N

Canonical SMILES

C1C(C2=CC(=C(C(=C2O1)F)F)F)N

Origin of Product

United States

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